molecular formula C22H26N2O2 B3879095 1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B3879095
M. Wt: 350.5 g/mol
InChI Key: OSQRKURBSOSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively kill cancer cells by inhibiting ribosomal RNA synthesis.

Mechanism of Action

CX-5461 selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to a decrease in ribosome biogenesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects. It inhibits ribosomal RNA synthesis, leading to a decrease in ribosome biogenesis and protein synthesis. It also induces DNA damage and activates the p53 tumor suppressor pathway, leading to apoptosis of cancer cells. CX-5461 has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug.

Advantages and Limitations for Lab Experiments

CX-5461 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has been shown to selectively kill cancer cells, making it a promising anti-cancer drug. However, CX-5461 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain effective concentrations. It also has some off-target effects, which may limit its specificity for cancer cells.

Future Directions

There are several future directions for research on CX-5461. One area of research is to further investigate its mechanism of action and its effects on cancer cells. Another area of research is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its off-target effects. CX-5461 may also be tested in combination with other anti-cancer drugs to enhance its effectiveness. Overall, CX-5461 has shown promising results as an anti-cancer drug and further research may lead to its development as a novel therapy for cancer.

Scientific Research Applications

CX-5461 has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting ribosomal RNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has been tested in preclinical models of multiple myeloma, breast cancer, and other types of cancer, and has shown promising results.

properties

IUPAC Name

1-cyclopropyl-N-(2-naphthalen-1-ylpropan-2-yl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,19-9-5-7-15-6-3-4-8-18(15)19)23-21(26)16-10-13-20(25)24(14-16)17-11-12-17/h3-9,16-17H,10-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQRKURBSOSUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
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1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
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1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
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1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
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1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide
Reactant of Route 6
1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide

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